草酸钛

描述

Titanium Oxalate is a chemical used in preparing zinc-alloy-electroplated steel sheets and in the preparation of welding flux and welding flux binder . It is also used as a catalyst in the production of organic esters and plasticizers .

Synthesis Analysis

Titanium Oxalate can be synthesized through various methods. For instance, it can be synthesized by doping NbO 5 0.3H 2 O with titanium oxalate (IV) of 0.5, 1, and 1.5%; and HTiNbO 5 were synthesized, from the mixture of NbO 5 with TiO 2 Degussa-P25, by coprecipitation, impregnation, and solid state . Another method involves the use of oxime-based titanium-oxo clusters .Molecular Structure Analysis

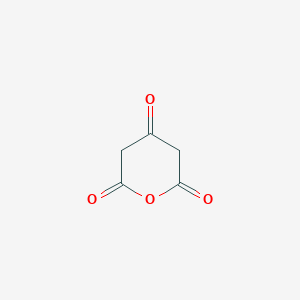

The molecular structure of Titanium Oxalate is complex. The titanium atoms are six-coordinated with two bridging oxygen atoms cis to one another and four oxygen atoms of bidentate oxalate groups, together forming a distorted octahedron . The titanium atoms of the tetramer are linked through oxygen atoms at two neighboring apices of each octahedron .Chemical Reactions Analysis

Titanium Oxalate has been used in various chemical reactions. For instance, it has been used in the photocatalytic oxidation of cyanide . It has also been used in the anodization of Ti6Al4V with oxalic acid .Physical And Chemical Properties Analysis

Titanium Oxalate is a lustrous white metal with low density, high strength, and high corrosion resistance . It has a melting point of 1660 +/- 10°C, boiling point of 3287°C, and a specific gravity of 4.54 .科学研究应用

光催化氧化:草酸钛在光催化反应中起着重要作用。例如,使用草酸钛制备的TiO2电极在草酸存在的情况下表现出增加的光电流密度,增强了光催化氧化过程(Byrne & Eggins, 1998)。

表面改性:用草酸草酸盐溶液处理的钛表面显示出改变的性质。这种处理可以防止钛表面形成厚氧化层,这在各种应用中至关重要(González-garcía等,1994)。

TiO2多晶形态的形成:草酸钛有助于形成各种TiO2多晶形态,如锐钛矿、金红石和布鲁凯特,这些形态在锂离子电池等领域有广泛应用(Dambournet, Belharouak, & Amine, 2010)。

光降解研究:涂覆在铟锡氧化物玻璃等基底上的二氧化钛的研究表明,草酸钛可以帮助光降解离子,这在环境清洁技术中具有重要意义(Zainal, Saravanan, & Fang, 2004)。

热行为和晶体结构:已对钛(IV)草酸的热行为和晶体结构进行了研究,揭示了对于PZT型氧化物和其他材料的发展有用的见解(Boudaren et al., 2003)。

分级空心球体:草酸钛用于制备具有三维分级结构的良好结晶锐钛相TiO2空心球体,提高了光催化性能(Xiaoxu Li et al., 2006)。

草酸钛盐的成熟:草酸钛盐的成熟反应受到温度和超声处理等各种因素的影响,这对于开发具有特定应用的新晶相至关重要(Choi & Park, 1999)。

电化学性质:草酸钛用于制备钛酸钡,这是各种技术中的关键材料。了解和改进这些材料的关键在于草酸钛的分解过程(Stockenhuber, Mayer, & Lercher, 1993)。

作用机制

安全和危害

未来方向

属性

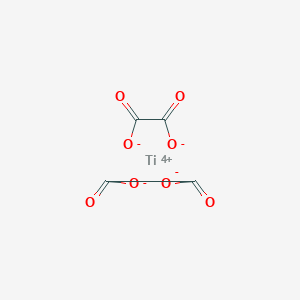

IUPAC Name |

oxalate;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Ti/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJSDUUHGVDNKL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4O8Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431191 | |

| Record name | Titanium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14677-00-0 | |

| Record name | Titanium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)